molecular formula C27H25N5O3 B2755069 2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2,6-dimethylphenyl)acetamide CAS No. 1189721-89-8

2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No. B2755069
CAS RN: 1189721-89-8
M. Wt: 467.529
InChI Key: VJTBVQBJIKYRGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction of 6a with two equivalents of 4-amino-5-phenyl-4 H -1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 h afforded a low yield (30%) of N, N ′- (ethane-1,2-diyl)bis (2- (4- (3-phenyl-7 H - [1,2,4]triazolo thiadiazin-6-yl)phenoxy)-acetamide) (8a) .

Scientific Research Applications

Chemical Synthesis and Derivative Development

The compound is involved in diversified synthetic methodologies that allow for the rapid assembly of structurally varied and complex fused tricyclic scaffolds. These methodologies include Ugi four-component reactions followed by copper-catalyzed tandem reactions, facilitating access to a wide range of derivatives with potential biological and material applications (Y. An et al., 2017). Additionally, the chemical serves as a precursor in the synthesis of antimicrobial agents, showcasing the versatility of its scaffold in generating compounds with significant antibacterial activity (M. Badran et al., 2003).

Biological Activity and Drug Design

This compound and its derivatives have been explored for their biological activities, particularly in the context of drug design. For instance, triazoloquinoxaline derivatives exhibit promising inotropic effects, suggesting potential applications in treating heart-related conditions (Yan Wu et al., 2012). Similarly, some derivatives have been identified as potent and selective adenosine receptor antagonists, offering a framework for developing novel therapeutic agents for neurological disorders (D. Catarzi et al., 2005).

Anticonvulsant and Antidepressant Properties

The exploration of 1,2,4-triazoloquinoxaline derivatives has extended to their potential anticonvulsant and antidepressant properties, with some compounds showing promising activities in preclinical models. This highlights the chemical's relevance in the development of treatments for epilepsy and depression, further underscoring its therapeutic potential (Mohamed Alswah et al., 2013).

properties

IUPAC Name

2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3/c1-16-9-8-14-22(19(16)4)35-26-25-30-31(15-23(33)29-24-17(2)10-7-11-18(24)3)27(34)32(25)21-13-6-5-12-20(21)28-26/h5-14H,15H2,1-4H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTBVQBJIKYRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=CC=C5C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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